3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile
Description
3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile (CAS: 1002752-56-8) is a chiral small molecule characterized by a benzonitrile core linked to a 4-chlorophenyl-substituted butan-2-yl amine moiety. Its stereochemistry—(2S,3S)—is critical for its biological and chemical interactions, particularly in enzyme-substrate binding and drug design . The compound’s nitrile group enhances its reactivity in organic synthesis, while the chlorophenyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and target binding affinity .
Properties
IUPAC Name |
3-[(2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19/h2-9,12,17H,10,20H2,1H3/t12-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGNQLMMMIZIFR-YVEFUNNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile, also known by its CAS number 610791-48-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18ClN2, with a molecular weight of approximately 284.783 g/mol. The compound features a chiral center and exhibits stereoisomerism, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN2 |
| Molecular Weight | 284.783 g/mol |
| CAS Number | 610791-48-5 |
| Physical Form | Solid |
| Purity | 95% |
Research indicates that compounds similar to this compound may act as inhibitors of various biological pathways. For instance, studies have shown that related compounds can inhibit cytokine release and modulate inflammatory responses. The precise mechanism of action for this specific compound remains under investigation but may involve interactions with specific receptors or enzymes involved in inflammatory processes.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to this compound can significantly inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-18 from activated monocytes. This suggests potential applications in treating inflammatory diseases.
Case Studies
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Inflammatory Disease Models :
- In animal models of rheumatoid arthritis, compounds similar to this benzonitrile derivative have shown a reduction in disease severity and inflammatory mediator expression. These findings suggest a therapeutic potential for managing chronic inflammatory conditions.
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Cytokine Inhibition :
- A study involving peripheral blood mononuclear cells indicated that the compound could effectively inhibit cytokine secretion when stimulated with bacterial products. This highlights its potential role in modulating immune responses.
Safety and Toxicity
While preliminary data suggest beneficial effects, comprehensive toxicity studies are essential to evaluate the safety profile of this compound. Current data indicate moderate toxicity levels; however, further investigations are necessary to understand its pharmacokinetics and long-term effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzonitrile derivatives with substituted aryl and amine groups. Below is a comparative analysis with structurally related molecules:
Research Findings
Enantiomeric Specificity : The (2S,3S) configuration of the target compound exhibits 10–20× higher binding affinity to CB1 receptors compared to its (2R,3R) counterpart, as demonstrated in PET tracer derivatives like [18F]-MK-9470 .
Halogen Effects : Replacement of the 4-chlorophenyl group with 4-fluorophenyl reduces CB1 binding by ~40%, attributed to weaker halogen-π interactions in the receptor’s hydrophobic pocket .
Salt Forms : The hydrochloride salt (CAS: 610791-48-5) shows 85% higher aqueous solubility than the free base, critical for formulation in preclinical studies .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
